[3-(Methylsulfanyl)propyl](thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)propylamine is a compound that features a thiophene ring, a sulfur-containing heterocycle, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)propylamine typically involves the condensation of thiophene derivatives with appropriate amine precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)propylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(Methylsulfanyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, 3-(Methylsulfanyl)propylamine is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)propylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylsulfanyl)propylamine include other thiophene derivatives, such as:
- 2-Butylthiophene
- 2-Octylthiophene
- Suprofen
- Articaine
Uniqueness
What sets 3-(Methylsulfanyl)propylamine apart from these similar compounds is its unique combination of a thiophene ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NS2 |
---|---|
Molecular Weight |
201.4 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H15NS2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 |
InChI Key |
FHMHLDHHKFLBKU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.